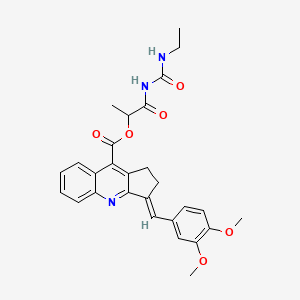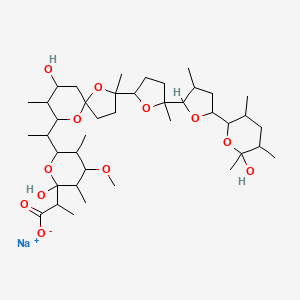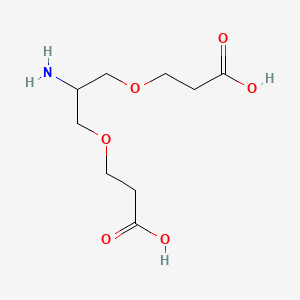
6-Hydroxymyosmine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxymyosmine, also known by its CAS number 70969-38-9, is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol. This compound is known for its solubility in dimethyl sulfoxide (DMSO) and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 6-Hydroxymyosmine involves several steps. One common method includes the reaction of specific precursors under controlled conditions to yield the desired product. The exact synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
6-Hydroxymyosmine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-Hydroxymyosmine has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving enzyme inhibition or as a probe to study specific biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of 6-Hydroxymyosmine involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
6-Hydroxymyosmine can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. For example, compounds with similar molecular weights or solubility properties may be considered for comparison. The unique properties of this compound, such as its specific reactivity or biological activity, can be highlighted in comparison to these similar compounds .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry
Properties
CAS No. |
70969-38-9 |
|---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 |
IUPAC Name |
5-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C9H10N2O/c12-9-4-3-7(6-11-9)8-2-1-5-10-8/h3-4,6H,1-2,5H2,(H,11,12) |
InChI Key |
QYPBKLSPFWOREG-UHFFFAOYSA-N |
SMILES |
C1CC(=NC1)C2=CNC(=O)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6Hydroxymyosmine; 6 Hydroxymyosmine; 6-Hydroxymyosmine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















